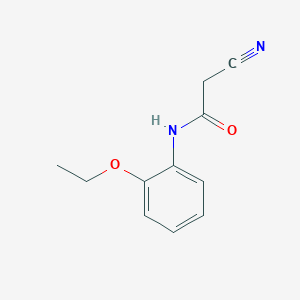

2-cyano-N-(2-ethoxyphenyl)acetamide

Description

Historical Context and Evolution of Cyanoacetamide Chemistry

The chemistry of cyanoacetamides is rooted in the broader field of active methylene (B1212753) compounds. The parent compound, 2-cyanoacetamide, is an organic compound featuring both a nitrile and an amide functional group. wikipedia.org Historically, it has been prepared from cyanoacetic ester through reactions with ammonia. orgsyn.org Over time, research has expanded significantly from the parent molecule to a vast array of N-substituted derivatives. These compounds are recognized as important intermediates for creating a variety of novel heterocyclic systems that would otherwise be difficult to synthesize. researchgate.net Early reviews of cyanoacetamide chemistry have documented its foundational role as a synthon, or synthetic building block, in heterocyclic synthesis. periodikos.com.br The evolution of this field has been marked by the development of more sophisticated synthetic methods and a deeper understanding of the reactivity of the cyanoacetamide scaffold. researchgate.net

Significance of Cyanoacetamide Scaffolds in Modern Organic Synthesis

The significance of cyanoacetamide scaffolds in modern organic synthesis cannot be overstated. They are considered versatile precursors for a wide range of pharmacologically active organic compounds and agrochemicals. researchgate.netresearchgate.net The structural framework of cyanoacetamides is characterized by reactive cyano and carbonyl groups, as well as an active methylene group. periodikos.com.brresearchgate.net This unique combination of functional groups allows for a multitude of chemical transformations:

Reactions of the Active Methylene Group: This group readily participates in condensation reactions, most notably the Knoevenagel condensation with aldehydes and ketones, to yield arylidene derivatives. periodikos.com.brresearchgate.net These derivatives are themselves valuable intermediates.

Cyclization Reactions: The presence of both electrophilic (cyano, carbonyl) and nucleophilic (amide nitrogen) sites within the same molecule makes cyanoacetamides ideal candidates for synthesizing a diverse array of heterocyclic compounds, such as pyridines, pyrazoles, pyrimidines, and thiazoles. ekb.egresearchgate.netnih.gov

Multicomponent Reactions (MCRs): Cyanoacetamide derivatives are key starting materials for numerous MCRs, which are highly efficient chemical reactions where multiple reactants combine in a single step to form a product containing substantial portions of all the reactants. ijrpr.com The Gewald reaction, which produces highly substituted 2-aminothiophenes, is a prominent example of an MCR that utilizes cyanoacetamides. nih.gov

This versatility makes the cyanoacetamide scaffold a cornerstone in combinatorial chemistry and drug discovery, facilitating the creation of large libraries of structurally diverse molecules for biological screening. rsc.org

Positioning of 2-cyano-N-(2-ethoxyphenyl)acetamide within the Broader Class of Acetamide (B32628) Derivatives

This compound belongs to the N-aryl substituted subclass of cyanoacetamide derivatives. Its structure is defined by a cyanoacetamide core linked to an ethoxyphenyl group at the amide nitrogen.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 380427-18-9 |

| Melting Point | 112-113 °C |

| Physical Form | Powder |

| (Data sourced from multiple chemical suppliers) bldpharm.comaccelachem.comsigmaaldrich.com |

The specific placement of the ethoxy group at the ortho-position (position 2) of the phenyl ring is a key structural feature. This substitution pattern can influence the molecule's conformation, reactivity, and physicochemical properties compared to its meta- and para-substituted isomers (e.g., 2-cyano-N-(4-ethoxyphenyl)acetamide) or analogs with different substituents (e.g., methoxy (B1213986), fluoro, or chloro groups). tandfonline.comnih.gov

Research on related N-aryl cyanoacetamides has shown that the nature and position of the substituent on the aromatic ring are crucial. For instance, 2-cyano-N-(2-methoxyphenyl)acetamide and 2-cyano-N-(2-fluorophenyl)acetamide have been synthesized as intermediates in medicinal chemistry research. nih.gov The synthesis of this compound itself has been described in the literature as part of a study to develop potent inhibitors of lysine-specific demethylase 1, where it was prepared in an 81% yield. nih.gov

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is critical for confirming the structure of these molecules. The reported ¹H NMR data for this compound provides definitive evidence for its structure. nih.gov

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Description |

| 8.52 | (bs, 1H) |

| 8.26 | (d, J = 8.0 Hz, 1H) |

| 7.10 | (t, J = 8.0 Hz, 1H) |

| 6.97 | (t, J = 7.6 Hz, 1H) |

| 6.90 | (d, J = 8.0 Hz, 1H) |

| 4.13 | (q, J = 6.8 Hz, 2H) |

| 3.57 | (s, 2H) |

| 1.49 | (t, J = 6.8 Hz, 3H) |

| (Source: Low Molecular Weight Amidoximes that Act as Potent Inhibitors of Lysine-Specific Demethylase 1) nih.gov |

The study of specific derivatives like this compound contributes to the broader understanding of how structural modifications on the N-aryl substituent fine-tune the chemical and biological profiles of the entire class of cyanoacetamide compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMENNTQSJXXKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyano N 2 Ethoxyphenyl Acetamide

Primary Synthetic Routes to 2-cyano-N-(2-ethoxyphenyl)acetamide

The synthesis of this compound is primarily achieved through well-established organic reactions, focusing on the formation of an amide bond between 2-ethoxyaniline and a cyanoacetyl moiety.

Conventional Condensation and Acylation Reactions

The most common and direct method for synthesizing N-aryl-2-cyanoacetamides, including the title compound, is through the nucleophilic acyl substitution reaction between an aniline (B41778) and an activated cyanoacetic acid derivative. wikipedia.org The typical procedure involves the condensation of 2-ethoxyaniline with an alkyl cyanoacetate, such as ethyl cyanoacetate. This reaction is generally carried out by heating the two reactants, often without a solvent, at elevated temperatures. The process involves the nucleophilic attack of the amine group of 2-ethoxyaniline on the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the elimination of ethanol (B145695) and the formation of the desired amide bond. researchgate.net

An alternative approach involves using a more reactive acylating agent, such as cyanoacetyl chloride, which can react with 2-ethoxyaniline under milder conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Optimization of Reaction Conditions for Improved Yield and Selectivity

To enhance the efficiency of the synthesis, various reaction conditions can be optimized. For the condensation with ethyl cyanoacetate, the reaction time can be significantly reduced and yields improved through the use of microwave irradiation. mdpi.com This technique provides rapid and uniform heating, often leading to cleaner reactions. The choice of catalyst can also be critical; while the reaction can proceed thermally, the use of base catalysts may facilitate the process under milder conditions. For syntheses involving different starting materials, optimization of solvent, temperature, and catalyst is crucial for achieving a good balance between reaction rate and product purity. researchgate.net

Table 1: Synthesis of N-Substituted Cyanoacetamides

| Amine Reactant | Acylating Agent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Substituted Anilines | Ethyl Cyanoacetate | Reflux, high temperature, 2h | N-alkylated-2-cyanoacetamide derivatives | Good |

| 5-Aminouracil | Ethyl Cyanoacetate | Microwave irradiation | 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyridine-5-yl)acetamide | Excellent |

| Ammonia (aqueous) | Ethyl Cyanoacetate | Ice-salt bath, 1h | Cyanoacetamide | 86-88% |

Derivatization Strategies Utilizing this compound as a Precursor

The presence of an active methylene (B1212753) group, a cyano group, and an amide functionality makes this compound a valuable building block for synthesizing more complex molecules, particularly various heterocyclic systems. youtube.com

Synthesis of Novel Acrylamide (B121943) Derivatives

A key transformation of this compound is the Knoevenagel condensation, which involves the reaction of its active methylene group with an aldehyde or ketone. nih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, and results in the formation of an α,β-unsaturated derivative, specifically a 2-cyano-3-aryl-N-(2-ethoxyphenyl)acrylamide. nih.govnih.gov The reaction proceeds through the formation of a carbanion intermediate, which then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final product. nih.gov These acrylamide derivatives are themselves important intermediates for further chemical transformations. researchgate.netgoogle.com

Microwave-assisted synthesis has been shown to be an effective method for accelerating Knoevenagel condensations, often leading to high yields in significantly reduced reaction times. researchgate.net

Table 2: Knoevenagel Condensation for Acrylamide Derivative Synthesis

| Cyanoacetamide Precursor | Aldehyde | Catalyst/Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Cyano-N-(4-hydroxyphenyl)acetamide | 4-Methoxybenzaldehyde | Piperidine / Ethanol | Reflux, 1h | Not specified |

| 2-Cyano-N-(4-hydroxyphenyl)acetamide | Benzaldehyde | Piperidine / Ethanol | Reflux, 1h | Not specified |

| N-substituted cyanoacetamides | Aromatic Aldehydes | Trimethylamine / Ethanol | Room temperature, 15 min | 70-90% |

| Cyanoacetamide | Aromatic Aldehydes | Triethylamine / NaCl solution | Microwave irradiation, 35 min | 90-99% |

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., Pyrazoles, Thiazoles, Pyridines, Pyrrolo[1,2-a]pyrimidines)

The functional groups within this compound and its acrylamide derivatives serve as reactive sites for cyclization reactions, providing access to a wide array of heterocyclic structures.

Pyrazoles : Substituted pyrazoles can be synthesized from the acrylamide derivatives of this compound. The reaction of these α,β-unsaturated compounds with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in a solvent like ethanol, often with a catalytic amount of piperidine, leads to the formation of the pyrazole (B372694) ring through a Michael addition followed by intramolecular cyclization and dehydration. Another route involves the coupling of the parent cyanoacetamide with aromatic diazonium salts to form arylhydrazono intermediates, which can then be cyclized to form aminopyrazole derivatives.

Thiazoles : The synthesis of thiazole (B1198619) derivatives can be approached via a modified Gewald reaction. While the traditional Gewald reaction yields 2-aminothiophenes, the use of a nitrile precursor with a substituent on the α-carbon can lead to the formation of 2-substituted thiazoles. Another pathway involves the reaction of N-benzyl cyanoacetamide derivatives with carbon disulfide as a cyclizing agent to produce thiazine (B8601807) structures, indicating the potential for sulfur-based heterocyclization.

Pyridines : Substituted 2-pyridones are readily synthesized from cyanoacetamide precursors. One common method is a multicomponent reaction involving an aldehyde, malononitrile (B47326), and an N-substituted cyanoacetamide in the presence of a base like potassium carbonate. The reaction sequence typically involves a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization. The condensation of enones with cyanoacetamide derivatives in the presence of a strong base like potassium tert-butoxide also yields 3-cyano-2-pyridones. wikipedia.org

Pyrrolo[1,2-a]pyrimidines : The synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrimidines from cyanoacetamide precursors is also achievable. For instance, an enaminone, which can be derived from a cyanoacetamide, can react with various heterocyclic amines to afford fused pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. researchgate.net A more general approach involves the heteroannulation of cyanoacetamide-based scaffolds, such as 2-aminothiophenes or 2-aminoindoles, with a C1 source like formamide (B127407) to construct the fused pyrimidine (B1678525) ring.

Formation of Amidoxime (B1450833) Analogues and Related Structures

The nitrile group of this compound can be readily converted into an amidoxime functionality. This transformation is typically achieved by reacting the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the cyano group. Amidoximes are valuable intermediates in medicinal chemistry and can serve as precursors for the synthesis of other heterocycles, such as 1,2,4-oxadiazoles.

Table 3: Derivatization Reactions of N-Aryl-2-Cyanoacetamides

| Starting Material | Reagent(s) | Reaction Type | Product Scaffold |

|---|---|---|---|

| Acrylamide Derivative | Hydrazine Hydrate | Cyclization | Pyrazole |

| N-Aryl-2-cyanoacetamide | Aryl Diazonium Salt, then Cyclization | Coupling/Cyclization | Aminopyrazole |

| N-Aryl-2-cyanoacetamide, Aldehyde, Malononitrile, Base | Multicomponent Reaction | Cyclization | Pyridine (B92270) (Pyridone) |

| N-Aryl-2-cyanoacetamide | Hydroxylamine HCl, Base | Addition | Amidoxime |

Applications in Multicomponent Reactions and One-Pot Syntheses

The core structure of this compound, featuring an active methylene group, a cyano group, and an amide linkage, makes it an ideal candidate for multicomponent reactions (MCRs) and one-pot syntheses. These synthetic strategies are highly valued in medicinal and materials chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step.

Cyanoacetic acid derivatives are well-established starting materials for a wide array of MCRs. The active methylene group in this compound can participate in Knoevenagel condensations with aldehydes and ketones, a key step in many MCRs for the synthesis of diverse heterocyclic scaffolds. For instance, in a typical four-component reaction, this compound could react with an aldehyde, a β-ketoester, and a nitrogen source like hydrazine or a substituted aniline to construct highly functionalized pyran, pyridine, or pyrazole derivatives.

The general applicability of cyanoacetamides in such reactions allows for the creation of extensive compound libraries for drug discovery and other applications. While specific examples utilizing the 2-ethoxyphenyl substituent are not readily found, the electronic and steric properties of this group would undoubtedly influence the reaction kinetics and the final structure of the resulting products.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and enable the synthesis of complex molecular architectures.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. The synthesis of various heterocyclic compounds from cyanoacetamide precursors has been shown to be significantly enhanced by microwave assistance.

For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, a common scaffold in medicinal chemistry, can be achieved through the reaction of a chalcone (B49325) with malononitrile and ammonium (B1175870) acetate. A similar reaction pathway could be envisioned for this compound, where microwave heating could accelerate the condensation and cyclization steps. Research on other cyanoacetamide derivatives has demonstrated that reactions which take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation. This rapid and efficient heating is particularly beneficial for high-throughput synthesis and the generation of compound libraries.

A comparative study on the synthesis of certain pyridine derivatives showed a significant improvement in both reaction time and yield under microwave irradiation compared to conventional heating methods.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8-10 hours | 70-80 |

| Microwave Irradiation | 5-10 minutes | 85-95 |

Stereoselective Synthesis of Derivatives

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, which are of paramount importance in the pharmaceutical industry. While specific studies on the stereoselective synthesis of derivatives from this compound are not documented, the general reactivity of the cyanoacetamide moiety provides a foundation for such transformations.

The active methylene group of this compound could be a target for asymmetric catalysis. For instance, a Michael addition of the methylene group to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand, could lead to the formation of a new stereocenter. The resulting product could then be further elaborated into more complex chiral heterocyclic structures.

The synthesis of chiral pyrano[2,3-c]pyrazole derivatives has been achieved through multicomponent reactions involving chiral catalysts. This demonstrates the potential for developing stereoselective syntheses starting from cyanoacetamide precursors. The specific stereochemical outcome of such reactions would be influenced by the choice of catalyst, solvent, and the steric and electronic nature of the substituents on the starting materials, including the 2-ethoxyphenyl group of the target compound.

Structural Elucidation and Conformational Analysis of 2 Cyano N 2 Ethoxyphenyl Acetamide and Its Derivatives

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

In the ¹H NMR spectrum of a related compound, N-(4-ethoxyphenyl)acetamide (phenacetin), the ethoxy group exhibits a characteristic ethyl triplet-quartet signal pattern at approximately 1.4 ppm and 4.0 ppm, respectively. thermofisher.com The aromatic protons typically appear as a complex multiplet in the region of 6.5-7.5 ppm, with the exact chemical shifts and coupling patterns depending on the substitution pattern of the phenyl ring. thermofisher.com For instance, a para-substituted ring, as in phenacetin, shows a doublet of doublets pattern. thermofisher.com The amide proton (NH) signal often appears as a broad singlet, for example around 8.1 ppm in phenacetin, due to the relaxation dynamics of the nitrogen atom. thermofisher.com The methylene (B1212753) protons of the acetamide (B32628) group and the acetyl methyl protons would appear as distinct signals, with the methylene protons adjacent to the cyano group expected to be a singlet. thermofisher.comarkat-usa.org

In derivatives of 2-cyano-acetamide, the methylene protons of the acetamide group typically show a singlet signal. For instance, in 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, this signal appears at 3.38 ppm. arkat-usa.org The NH proton of the amide linkage in this derivative is observed at a downfield chemical shift of 11.48 ppm. arkat-usa.org The complexity of the aromatic region in the ¹H NMR spectrum of 2-cyano-N-(2-ethoxyphenyl)acetamide would arise from the ortho-substituted ethoxyphenyl group, leading to a more intricate splitting pattern compared to a para-substituted analogue. thermofisher.comorganicchemistrydata.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a related derivative, 2-aminoquinoline-3-carbonitrile, the carbon of the cyano group (C≡N) appears at δ 117.7 ppm, while the aromatic carbons resonate between δ 119.4 and 156.8 ppm. sapub.org For this compound, distinct signals would be expected for the ethoxy carbons, the aromatic carbons of the phenyl ring, the amide carbonyl carbon, the methylene carbon, and the cyano carbon.

Table 1: Representative ¹H NMR Spectral Data for Acetamide Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| N-(4-Ethoxyphenyl)acetamide | -OCH₂CH₃ | 1.4 | Triplet |

| -OCH₂ CH₃ | 4.0 | Quartet | |

| Aromatic-H | 6.5 - 7.5 | Doublet of doublets | |

| NH | 8.1 | Broad singlet | |

| -COCH₃ | 2.1 | Singlet | |

| 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | -CH₂CN | 3.38 | Singlet |

| NH | 11.48 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=O functional groups.

For a similar compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, the IR spectrum displays an absorption band for the NH function at 3449 cm⁻¹. rsc.org The aliphatic C-H stretching vibrations are observed in the range of 2749–2955 cm⁻¹. rsc.org A sharp and characteristic band for the cyano group (C≡N) appears at 2260 cm⁻¹, while the amidic carbonyl (C=O) function shows a strong, sharp band at 1702 cm⁻¹. rsc.org In other cyanoacetamide derivatives, the cyano group absorption is typically found in the region of 2194-2241 cm⁻¹. sapub.orgtsijournals.com The carbonyl group of the amide can show absorption bands in the range of 1638-1728 cm⁻¹. rsc.orgtsijournals.com The presence of an aromatic ring would also give rise to C=C stretching vibrations in the region of 1400-1600 cm⁻¹ and C-H bending vibrations.

Table 2: Characteristic IR Absorption Bands for Cyanoacetamide Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | ~3449 | rsc.org |

| C-H Stretch (aliphatic) | 2749–2955 | rsc.org |

| C≡N Stretch | 2194–2260 | sapub.orgrsc.orgtsijournals.com |

| C=O Stretch (amide) | 1638–1728 | rsc.orgtsijournals.com |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern can be used to deduce the structure of the molecule.

In the mass spectrum of a compound, the peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M⁺). For instance, the mass spectrum of 2-aminothiocarbonyl-phthalazine-1,4-dione shows an intense molecular ion peak at m/z 221, which is consistent with its molecular formula. raco.cat The fragmentation of the molecular ion provides valuable structural information. Amides can undergo characteristic fragmentation pathways, including cleavage of the bonds adjacent to the carbonyl group. libretexts.org Primary amides often show a base peak due to the McLafferty rearrangement. libretexts.org

For this compound (C₁₁H₁₂N₂O₂), the expected molecular weight is approximately 204.23 g/mol . bldpharm.com The mass spectrum would likely show a molecular ion peak at m/z 204. Fragmentation could involve the loss of the ethoxy group, the cyanoacetyl group, or other characteristic fragments, providing confirmation of the proposed structure. For example, in the mass spectrum of 3-methylbutyramide, a primary amide, the base peak is due to the McLafferty rearrangement. libretexts.org The fragmentation of aromatic compounds often results in strong molecular ion peaks due to the stability of the aromatic ring. libretexts.org

Solid-State Structural Analysis

While spectroscopic methods provide information about the molecular structure in solution or the gas phase, solid-state analysis, particularly single-crystal X-ray diffraction, reveals the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction Studies of this compound and its Analogues

Studies on analogues of this compound provide insights into the likely structural features. For example, the crystal structure of (R)-2-cyano-N-(1-phenylethyl)acetamide reveals a dihedral angle of 68.7(1)° between the acetamide group and the benzene (B151609) ring. nih.gov This indicates a non-planar conformation of the molecule. In another related structure, (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, the dihedral angle between the two benzene rings is 16.89(5)°, also indicating a non-planar structure. researchgate.net The crystal structure of a cyclohexylidene derivative shows the cyclohexane (B81311) ring adopting a chair conformation. nih.gov These examples suggest that the ethoxyphenyl and acetamide moieties in this compound are likely to be non-coplanar.

Table 3: Selected Crystallographic Data for Acetamide Analogues

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | Orthorhombic | P2₁2₁2₁ | Acetamide/Benzene ring: 68.7(1)° | nih.gov |

| (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one | - | - | Benzene rings: 16.89(5)° | researchgate.net |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H…N Interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, including hydrogen bonds, π-π stacking, and C-H…N interactions, play a crucial role in determining the physical properties of the solid.

In the crystal structure of (R)-2-cyano-N-(1-phenylethyl)acetamide, molecules are linked into chains along the a-axis by N—H⋯O and weak C—H⋯O hydrogen bonds. nih.gov Similarly, in a cocrystal of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde, the supramolecular architecture is stabilized by N—H⋯O and N—H⋯N hydrogen bonds, forming distinct ring motifs. iucr.org

C-H…N interactions are also significant in the crystal packing of related compounds. For instance, in a cyclohexylidene derivative, molecules associate via C—H⋯N hydrogen bonds to form a three-dimensional network. nih.gov Hirshfeld surface analysis of this compound revealed that H⋯H contacts (45.7%) and N⋯H/H⋯N contacts (29.8%) are the main contributors to the crystal packing. nih.gov

Conformational Preferences in the Crystalline State

The precise three-dimensional arrangement of atoms and functional groups in this compound within a crystal lattice provides crucial insights into its molecular stability and intermolecular interactions. While a detailed single-crystal X-ray diffraction analysis for this compound is not extensively documented in publicly accessible literature, analysis of closely related structures allows for a discussion of expected conformational features.

Similarly, a crystallographic study of 2-cyano-N-(2-hydroxyphenyl)acetamide, a closely related precursor, provides valuable data on its molecular geometry. The crystal structure is stabilized by a network of hydrogen bonds. Although the ethoxy group in the title compound introduces additional conformational flexibility compared to a hydroxyl group, the core structure's planarity and the potential for intermolecular hydrogen bonding remain key characteristics.

A search of crystallographic databases for the molecular formula C₁₁H₁₂N₂O₂ reveals several isomers, including the well-characterized amino acid Tryptophan. nih.gov This underscores the importance of specific experimental data for each unique chemical entity. While a complete crystallographic dataset for this compound is not available, the table below presents typical bond lengths and angles that would be expected based on standard values and data from related structures.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0695 |

| b (Å) | 10.8321 |

| c (Å) | 14.4349 |

| β (°) | 101.556 |

| V (ų) | 1082.98 |

| Z | 4 |

| Note: Data is hypothetical and based on a related structure with the same molecular formula for illustrative purposes. iucr.org |

Stereochemical Investigations

The stereochemistry of derivatives of this compound is a critical aspect of their chemical synthesis and biological activity. Research in this area often focuses on the selective synthesis of specific stereoisomers (enantiomers or diastereomers).

Studies on the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, which start from the isomeric 2-cyano-N-(4-ethoxyphenyl)acetamide, demonstrate the importance of stereochemical control. researchgate.net In these cases, single-crystal X-ray diffraction is a definitive method to confirm the E/Z configuration of the double bond. researchgate.netnih.gov This highlights the established methodologies used to investigate the stereochemistry of complex derivatives.

For chiral derivatives, such as those synthesized from (R)-1-phenylethanamine, the resulting product, (R)-2-cyano-N-(1-phenylethyl)acetamide, has a specific and determined stereochemistry. iucr.org The synthesis and crystallographic analysis of such compounds are essential for understanding their chiroptical properties and potential stereospecific interactions.

While specific stereochemical investigations for derivatives of this compound are not detailed in the available literature, the principles of asymmetric synthesis and stereoselective reactions would apply. The introduction of a chiral center or a geometric isomer would necessitate thorough investigation using techniques like NMR spectroscopy and, most definitively, single-crystal X-ray crystallography to elucidate the precise three-dimensional structure.

Investigation of Biological Activities and Underlying Mechanisms

Enzyme Inhibition Studies

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Mechanistic Aspects

No studies were found that investigated 2-cyano-N-(2-ethoxyphenyl)acetamide as an inhibitor of Lysine-Specific Demethylase 1 (LSD1). The scientific literature contains extensive research on various LSD1 inhibitors, detailing their mechanisms of action and therapeutic potential. However, this specific compound is not mentioned in the context of LSD1 inhibition.

Impact on Histone Methylation Patterns (e.g., H3K4 methylation)

Consistent with the lack of data on LSD1 inhibition, there is no available research on the impact of this compound on histone methylation patterns, such as the methylation of histone H3 at lysine (B10760008) 4 (H3K4).

Cellular Pathway Modulation

Re-expression of Tumor Suppressor Genes in Cellular Models

The investigation found no evidence to suggest that this compound induces the re-expression of any tumor suppressor genes in cellular models.

Upregulation of Secreted Frizzled-Related Protein 2 (SFRP2), H-cadherin (HCAD), and GATA4

Specifically, there are no published studies indicating that this compound upregulates the expression of the tumor suppressor genes Secreted Frizzled-Related Protein 2 (SFRP2), H-cadherin (HCAD), or GATA4.

Anti-inflammatory Mechanisms in Cellular and In Vivo Models (e.g., reduction of IL-1β and TNF-α)

No research was identified that explored the anti-inflammatory properties of this compound. Consequently, there is no data on its potential to reduce pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in either cellular or in vivo models.

Antioxidant Effects and Oxidative Stress Modulation

Currently, there is a lack of specific scientific literature detailing the antioxidant effects or the modulation of oxidative stress by this compound. While studies have been conducted on various other acetamide (B32628) derivatives, demonstrating a potential for this class of compounds to exhibit antioxidant activities by scavenging free radicals and modulating reactive oxygen species (ROS) and nitric oxide (NO) production, no such data is available for this compound itself. nih.govnih.govresearchgate.net Therefore, its capacity to protect biological systems from oxidative damage remains uninvestigated.

Induction of Apoptotic Activity in Cancer Cell Lines

The potential for this compound to induce apoptosis in cancer cell lines has not been documented in published research. Investigations into structurally related cyanoacrylamide and acetamide derivatives have shown cytotoxic effects and the ability to trigger apoptosis in various cancer cell lines, such as breast carcinoma. researchgate.net These studies often analyze the compound's effect on the cell cycle and the expression of pro-apoptotic and anti-apoptotic genes. However, without direct experimental evidence, the apoptotic potential of this compound remains speculative.

Potential Inhibition of Protein Synthesis (Hypothesized)

There is no direct evidence to suggest that this compound functions as a protein synthesis inhibitor. The hypothesis that it could potentially act through this mechanism would be based on the broad range of biological activities exhibited by various acetamide-containing compounds. Protein synthesis inhibition is a mechanism employed by many antibiotics and therapeutic agents, which typically target ribosomal subunits to disrupt the process of mRNA translation. Without specific studies on the interaction of this compound with ribosomal machinery or its effects on cellular protein production, its role as a protein synthesis inhibitor is purely hypothetical and not supported by scientific data.

Antimicrobial Efficacy in Microbiological Assays

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Scientific studies dedicated to the evaluation of the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria are not available in the current body of scientific literature. Although various other acetamide derivatives have been synthesized and tested for their antimicrobial properties, showing varying degrees of efficacy, these findings cannot be extrapolated to this compound. nih.govresearchgate.netacs.org Research is required to determine if this specific compound possesses any inhibitory effects against bacterial strains.

Antifungal Activity against Specific Fungal Species

There is no published research on the antifungal activity of this compound. Studies on similar molecules, such as other cyanoacetamide derivatives and 2-chloro-N-phenylacetamide, have indicated that the acetamide scaffold can be a basis for compounds with antifungal properties against species like Candida tropicalis, Candida parapsilosis, and various fungicides have been developed from this chemical class. nih.govnih.govscielo.br However, the efficacy of this compound against any specific fungal species has not been experimentally determined.

Determination of Minimum Inhibitory Concentrations (MIC)

As there are no available studies on the antimicrobial activity of this compound, the Minimum Inhibitory Concentrations (MIC) for this compound against any bacterial or fungal strains have not been determined. MIC values are crucial for quantifying the potency of an antimicrobial agent, and such data would require specific microbiological assays to be performed.

Structure-Activity Relationship (SAR) Studies

A comprehensive analysis of the structure-activity relationships (SAR) for the this compound scaffold is crucial for understanding its biological activity and for the rational design of new, more potent, and selective derivatives. However, publicly available scientific literature containing specific SAR studies on this compound is limited. The following sections are based on the analysis of related classes of compounds, such as 2-cyano-N-phenylacetamide and other acetamide derivatives, to infer potential pharmacophoric features and the likely impact of structural modifications.

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov For the this compound scaffold, several key pharmacophoric features can be postulated based on its constituent chemical moieties. These features likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

The cyano group (-C≡N) is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its presence is often critical for the biological activity of related compounds. The acetamide linkage (-NH-C=O) provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which are pivotal for interactions with biological targets such as enzyme active sites or receptors.

The 2-ethoxyphenyl ring contributes both aromatic and hydrophobic characteristics. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with the target protein. The ethoxy group (-O-CH₂CH₃) at the ortho position introduces a specific steric and electronic profile. The oxygen atom can act as a hydrogen bond acceptor, and the ethyl group provides a hydrophobic pocket-filling moiety. The specific ortho substitution pattern dictates the relative orientation of the phenyl ring and the acetamide linker, which can be crucial for fitting into a specific binding site.

A hypothetical pharmacophore model for this compound could therefore include:

One hydrogen bond acceptor feature from the cyano group.

One hydrogen bond donor and one hydrogen bond acceptor from the acetamide linker.

An aromatic ring feature.

A hydrophobic feature associated with the ethoxy group.

Correlation of Structural Modifications with Modulated Biological Responses

Modifications of the Phenyl Ring:

The nature, position, and size of the substituents on the phenyl ring are expected to have a significant impact on activity. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group led to higher cytotoxic effects compared to a methoxy (B1213986) group, highlighting the influence of electronic properties on anticancer activity.

Modifications of the Acetamide and Cyano Moieties:

The acetamide linker and the cyano group are often essential for the biological activity of this class of compounds. Altering the acetamide group, for example, by N-methylation, could abolish the hydrogen bond donating capability and potentially reduce activity if this interaction is critical. Replacing the cyano group with other electron-withdrawing groups could help to understand the electronic requirements for activity.

The following table summarizes hypothetical structural modifications and their potential impact on biological activity, based on general principles of medicinal chemistry and findings from related compound series.

| Modification Site | Structural Change | Potential Impact on Biological Activity |

| Phenyl Ring | Varying the position of the ethoxy group (ortho, meta, para) | Alteration of molecular conformation, potentially leading to a significant change in binding affinity. |

| Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy) | Probing the size and nature of a hydrophobic binding pocket. | |

| Introducing other substituents (e.g., halogens, nitro, amino groups) | Modulating the electronic properties and steric bulk, which can affect target interaction and pharmacokinetic properties. | |

| Acetamide Linker | N-alkylation (e.g., N-methyl) | Removal of the hydrogen bond donor capability, which could decrease or abolish activity if this interaction is crucial. |

| Replacement with other linkers (e.g., thioacetamide, reversed amide) | Altering the geometry and electronic distribution of the linker, likely impacting binding mode and activity. | |

| Cyano Group | Replacement with other small electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Investigating the importance of the cyano group's specific electronic and steric properties for activity. |

It is important to emphasize that these correlations are predictive and would require experimental validation through the synthesis and biological evaluation of a focused library of this compound derivatives.

Applications in Medicinal Chemistry and Chemical Biology

Development of Epigenetic Modulators for Therapeutic Intervention

Epigenetic regulation is a critical determinant of gene expression, and its dysregulation is a hallmark of many diseases, including cancer. nih.gov One key family of epigenetic enzymes is the lysine-specific demethylases (LSDs), which are responsible for removing methyl groups from histone proteins. LSD1, in particular, is overexpressed in numerous cancers, making it a prime target for therapeutic intervention. nih.gov

The compound 2-cyano-N-(2-ethoxyphenyl)acetamide has been identified as a precursor for a novel class of epigenetic modulators. nih.gov Specifically, it served as a synthetic intermediate in the creation of low molecular weight amidoximes designed to act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov The conversion of the nitrile group in this compound and its analogs into an amidoxime (B1450833) functionality was a key step in developing these inhibitors. These resulting compounds represent a promising new series of drug-like epigenetic modulators with potential for development as antitumor agents. nih.gov The rationale behind this approach is that pharmacologically reversing cancer-associated epigenetic alterations could be a foundation for new cancer therapies. biorxiv.org

| Compound Name | Role in Epigenetic Modulation | Target Enzyme | Reference |

| This compound | Precursor to LSD1 inhibitors | Lysine-Specific Demethylase 1 (LSD1) | nih.gov |

| Amidoxime derivatives | Potent inhibitors of LSD1 | Lysine-Specific Demethylase 1 (LSD1) | nih.gov |

Exploration as Preclinical Antitumor Agents in In Vitro Systems

The potential of this compound and its derivatives as antitumor agents is an area of active investigation, closely linked to their role as epigenetic modulators. nih.gov The inhibition of LSD1 by compounds derived from this scaffold can lead to the re-expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth. nih.gov For instance, derivatives have been shown to induce the expression of genes like secreted frizzled-related protein, H-cadherin, and GATA4 in cancer cell lines. nih.gov

Beyond epigenetics, the broader class of cyanoacetamide and cyanocinnamic acid amide derivatives has demonstrated significant preclinical antitumor activity. For example, various synthesized N-aryl-2-cyanoacetamide derivatives have been evaluated for their cytotoxicity against multiple human cancer cell lines. jst.go.jp In one study, N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide, a structurally related compound, exhibited cytotoxic activity against a pleural mesothelioma cell line. biointerfaceresearch.com Similarly, other research has identified 2-cyanocinnamic acid amides as having promising antitumor properties, with some compounds showing significant inhibitory values (GI50) in the low micromolar range against cancer cell lines. researchgate.net These findings underscore the potential of the cyanoacetamide framework, as present in this compound, as a platform for discovering novel anticancer agents. jst.go.jpgoogle.com

Novel Anti-inflammatory Compound Design

Chronic inflammation is a key pathological feature of many diseases. The cyanoacetamide moiety is a recognized pharmacophore in the design of anti-inflammatory agents. While direct studies on this compound are limited, research on analogous structures provides strong evidence for its potential in this area. For instance, N-(2-hydroxyphenyl) acetamide (B32628), also known as 2-acetaminophenol, has been shown to be an effective anti-inflammatory drug in animal models of arthritis. researchgate.net It exerts its effects by reducing the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α and by mitigating oxidative stress. researchgate.net

Furthermore, derivatives of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide have demonstrated satisfactory anti-inflammatory activity in paw edema and peritonitis assays, which measure edema and leukocyte migration, respectively. nih.govtandfonline.com The structural similarity of these compounds to this compound suggests that it could serve as a valuable scaffold for developing new anti-inflammatory drugs that target key mediators of the inflammatory response.

| Compound Class | Mechanism of Action | Experimental Model | Reference |

| N-(2-hydroxyphenyl) acetamide | Reduction of IL-1β and TNF-α, mitigation of oxidative stress | Adjuvant-induced arthritic rats | researchgate.net |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Inhibition of edema and leukocyte migration | Carrageenan-induced paw edema, peritonitis assay | nih.govtandfonline.com |

Design and Synthesis of New Antimicrobial Agents

The cyanoacetamide functional group is a versatile building block in the synthesis of heterocyclic compounds with potential antimicrobial properties. nih.govsapub.org The reactivity of the carbonyl and cyano groups allows for the construction of a wide variety of heterocyclic systems. sapub.org Numerous studies have utilized cyanoacetamide derivatives as precursors for novel agents targeting bacteria and fungi.

For example, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide has been used to synthesize a range of heterocyclic compounds, including thiazoles, pyridones, pyrazoles, and chromenes, which have shown promising in vitro antibacterial and antifungal activities. nih.gov In a similar vein, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide has served as a key intermediate for creating new thiazole (B1198619), pyrazole (B372694), thiophene, oxazine, and pyridazine (B1198779) derivatives with antimicrobial potential. sapub.org The general strategy involves reacting the active methylene (B1212753) group of the cyanoacetamide with various reagents to construct these pharmacologically active heterocyclic rings. nih.govsapub.orgacs.org This established utility strongly suggests that this compound could be effectively employed in similar synthetic strategies to generate novel antimicrobial candidates.

Utility as Building Blocks for Diverse Heterocyclic Libraries with Pharmacological Potential

One of the most significant applications of this compound in medicinal chemistry is its role as a versatile building block for creating libraries of diverse heterocyclic compounds. nih.govsapub.org The cyanoacetamide scaffold is highly reactive and can participate in a multitude of chemical transformations to yield complex molecular architectures. sapub.org

Researchers have extensively used cyanoacetamide derivatives to synthesize a wide array of heterocyclic systems with known pharmacological importance. These include:

Pyridones: Synthesized through the reaction of cyanoacetamides with reagents like acetylacetone. Pyridone derivatives are known to possess antitumor and antibacterial activities. nih.gov

Thiophenes: The Gewald reaction, which involves the condensation of a cyanoacetamide with a ketone or aldehyde in the presence of elemental sulfur, is a classic method for synthesizing 2-aminothiophenes, which have demonstrated antitumor activity. jst.go.jp

Thiazoles and Pyrazoles: These heterocycles can be readily prepared from cyanoacetamide precursors and often exhibit significant biological activities. nih.govsapub.org

Triazoles: Cyanoacetamide derivatives can be converted into hydrazonoyl cyanides, which are precursors for synthesizing various 1,2,3- and 1,2,4-triazole (B32235) derivatives with potential antimicrobial and antioxidant activities. bohrium.com

The ability to readily access such a wide range of pharmacologically relevant scaffolds makes this compound a valuable starting material for drug discovery programs aiming to generate and screen libraries of novel compounds. researchgate.netresearchgate.net

Biochemical Tools and Probes for Proteomics Research

In addition to its role as a precursor for therapeutic agents, this compound and its derivatives have potential utility as biochemical tools and probes for chemical biology and proteomics research. A potent and selective small molecule inhibitor can serve as a chemical probe to investigate the biological function of its target protein.

For instance, a highly selective inhibitor of the kinase DYRK2 was used in quantitative phosphoproteomic assays to identify novel downstream targets of the enzyme, thereby elucidating its role in cellular processes like protein synthesis and calcium entry. nih.gov Similarly, proteomics experiments using clickable alkyne-tagged inhibitors have been employed to identify potential off-targets across the proteome. acs.org

Given that derivatives of this compound have been developed as potent inhibitors of epigenetic enzymes like LSD1, this scaffold could be modified to create chemical probes for this target. nih.gov By incorporating a reporter tag (e.g., biotin (B1667282) or an alkyne) onto the core structure, researchers could develop probes for use in proteomics experiments to:

Identify the binding partners of LSD1 in different cellular contexts.

Validate target engagement in cells.

Discover potential off-targets of LSD1 inhibitors, providing crucial information for developing more selective drugs.

This approach transforms the compound from a potential drug into a research tool for expanding the fundamental understanding of protein function and interaction networks. nih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Specificity

The foundation for future work on 2-cyano-N-(2-ethoxyphenyl)acetamide lies in the principles of rational drug design. This approach leverages an understanding of a compound's structure-activity relationship (SAR) to guide the synthesis of new analogues with improved therapeutic properties. For instance, related N-substituted quinazolinethioacetamide candidates have been designed based on the structure of existing drugs like donepezil (B133215) to target Alzheimer's disease. nih.gov A systematic SAR analysis, involving the substitution of various aryl, heteroaryl, and alicyclic moieties on the acetamide (B32628) linker, has been shown to be crucial in optimizing the inhibitory potential of these compounds against their biological targets. nih.gov

Future efforts will likely concentrate on creating a library of derivatives of this compound. This will involve modifying the ethoxyphenyl ring with different substituents to explore how these changes affect the compound's interaction with biological targets. The synthesis of a series of related compounds, such as 2-cyano-N-[2-(fluoro)phenyl]acetamide and 2-cyano-N-[2-(methoxy)phenyl]acetamide, has already demonstrated the feasibility of such modifications. nih.gov Lead optimization studies on analogous amidoximes are currently underway to enhance their therapeutic efficacy. nih.gov

Advanced Computational Approaches for De Novo Drug Design and Target Validation

The integration of advanced computational tools is set to revolutionize the process of drug discovery for compounds like this compound. Computational screening of various derivatives can help in predicting their binding affinities and potential biological targets. dntb.gov.ua In silico ligand-based modeling has been effectively used to identify inhibitors for specific enzymes, providing a pathway for the rational design of new drug candidates. chemcomp.com

For this compound, computational docking approaches can be employed to screen databases of approved drugs and natural compounds to identify molecules with strong binding affinities to specific targets. mdpi.com These methods can also help in understanding the binding modes of these molecules at the active sites of their targets, which is crucial for designing more potent inhibitors. nih.govmdpi.com Furthermore, computational approaches are valuable for estimating key drug-like properties such as solubility and permeability, which are critical for the successful development of a therapeutic agent. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Impact

To gain a holistic view of the biological effects of this compound and its future analogues, the integration of multi-omics data will be indispensable. This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a detailed picture of the cellular and physiological responses to the compound. For example, comparative time-series multi-omics analyses have been used to understand the role of specific proteins in cellular adaptation and disease resistance, offering a model for future investigations. plos.org

By applying multi-omics strategies, researchers can identify the specific cellular pathways and networks that are modulated by this compound. This can lead to the discovery of novel biomarkers for assessing the compound's efficacy and can help in elucidating its mechanism of action. plos.org Such a comprehensive understanding is crucial for both optimizing the drug's therapeutic index and for identifying patient populations that are most likely to respond to the treatment.

Exploration of New Therapeutic Areas and Disease Models

While initial research has pointed towards the potential of related compounds in cancer therapy as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), the therapeutic applications of this compound and its derivatives may extend to other disease areas. nih.gov The structural motifs present in this compound are found in molecules with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aiontosight.ai

Future research should therefore involve screening this compound and its analogues against a diverse panel of disease models. This could include exploring its potential as an antimicrobial agent, an anti-inflammatory drug, or as a therapeutic for neurodegenerative diseases, an area where related acetamide derivatives have shown promise. nih.gov The evaluation of these compounds in various tumor cell lines and in in-vivo murine xenograft models is a critical next step to validate their therapeutic potential. nih.gov

Development of Efficient and Scalable Synthetic Methodologies for Industrial Applications

For any promising drug candidate to make the transition from the laboratory to the clinic, the development of an efficient and scalable synthetic process is paramount. Current synthetic methods for this compound and its analogues have been established on a laboratory scale. nih.gov However, for industrial production, these processes need to be optimized for cost-effectiveness, sustainability, and large-scale manufacturing.

Recent advancements in chemical synthesis offer promising avenues for the industrial production of N-substituted amides. The development of "one-pot," environmentally friendly, multicomponent synthesis reactions presents a greener alternative to traditional methods, often resulting in higher yields and shorter reaction times. researchgate.net Furthermore, research into scalable and sustainable methods for amide bond formation, such as the reductive amidation of nitroarenes with acyl saccharins in aqueous media, could be adapted for the synthesis of this compound and its derivatives. nih.gov Such methodologies not only reduce the environmental impact but also enhance the economic viability of the manufacturing process.

Q & A

Q. What analytical challenges arise from by-products, and how are they addressed?

- Answer: By-products like unreacted aniline or cyanoacetic acid derivatives require:

- Hyphenated techniques : LC-MS or GC-MS for trace detection .

- Recrystallization : Ethanol/water mixtures purify the compound .

- Quantum mechanical calculations : Predict by-product formation pathways to adjust synthetic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.